
4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide” is a complex organic molecule. It is related to the class of compounds known as sulfonyl chlorides, specifically 4-methylbenzenesulfonyl chloride . Sulfonyl chlorides are a group of organosulfur compounds and are widely used in organic synthesis .
Chemical Reactions Analysis
The chemical reactions involving sulfonyl chlorides are well-studied. They are known to react with amines to form sulfonamides and with alcohols to form sulfonate esters . In the context of “4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide”, specific reaction pathways or analyses are not directly available in the retrieved data.Scientific Research Applications
Antimicrobial Activity
SR-01000234541: has been studied for its potential as an antimicrobial agent. The compound’s structure, which includes a sulfonyl hydrazone linkage, is known to contribute to its antimicrobial properties . This makes it a candidate for developing new antimicrobial drugs that could be effective against resistant strains of bacteria and fungi.
Antitubercular Agent
The compound has shown promise as an antitubercular agent. Tuberculosis, caused by Mycobacterium tuberculosis, is a major global health concern. The sulfonyl hydrazone linkage in SR-01000234541 is associated with antitubercular activity, offering a potential pathway for new treatments against tuberculosis .
Anti-Inflammatory and Analgesic Applications
Research suggests that SR-01000234541 could have anti-inflammatory and analgesic effects. These properties are valuable in the development of new medications for treating pain and inflammation, potentially offering an alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Anticancer Properties
Compounds with a sulfonyl hydrazone linkage, like SR-01000234541 , are being explored for their anticancer properties. The ability to inhibit the growth of cancer cells makes this compound a subject of interest in oncological research, where it could lead to new therapies for various types of cancer .
Chemical Synthesis and Reagent
SR-01000234541: is used in chemical synthesis as a reagent for the preparation of tosylhydrazones, which are intermediates in the synthesis of more complex organic compounds. This application is crucial in medicinal chemistry for the development of new drugs and other therapeutic agents .
Photocatalytic Applications
The compound is being reviewed for its potential in photocatalytic applications. Photocatalysis is a process that uses light to accelerate a chemical reaction, and SR-01000234541 could play a role in enhancing the efficiency of this process, particularly in environmental remediation and clean energy generation .
Safety and Hazards
properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-15-7-9-17(10-8-15)25(22,23)21-13-11-20(12-14-21)18(24)19-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQYSYUHPCSBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-methylpyrazin-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2747031.png)
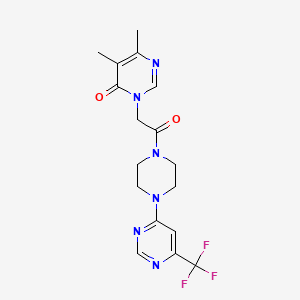



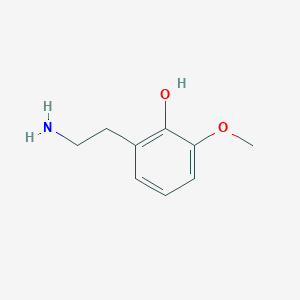
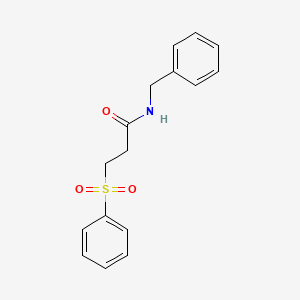
![3-{3-[(3-methoxypropyl)carbamoyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B2747043.png)
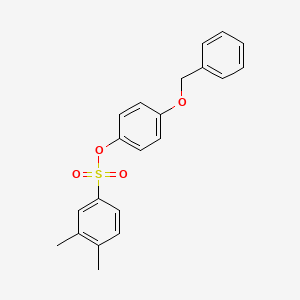
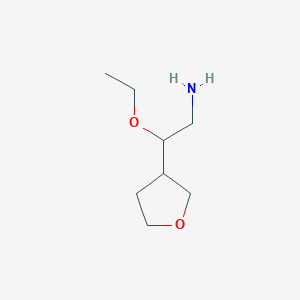

![N-(2-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2747051.png)
![N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2747052.png)